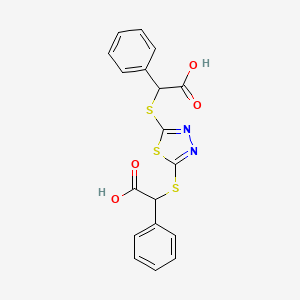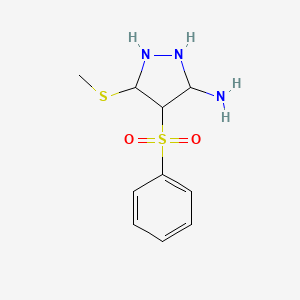
2,2'-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiadiazole ring connected to two phenylacetic acid moieties via disulfide linkages
Preparation Methods
The synthesis of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with suitable reagents like phosphorus oxychloride or sulfuryl chloride.
Introduction of Disulfide Linkages: The disulfide linkages are introduced by the oxidation of thiol groups. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Attachment of Phenylacetic Acid Moieties: The phenylacetic acid moieties are attached to the thiadiazole ring via esterification or amidation reactions. Common reagents for these reactions include carbodiimides or acid chlorides.
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfonic acids or sulfoxides using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The disulfide linkages can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenylacetic acid moieties can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide linkages may yield sulfonic acids, while reduction may yield thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. It is also being explored for its potential use in agriculture as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) involves its interaction with various molecular targets and pathways. The compound’s thiadiazole ring and disulfide linkages allow it to interact with proteins, enzymes, and other biomolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological activities. For example, the compound may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
Comparison with Similar Compounds
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2,5-dithiol: This compound contains a thiadiazole ring with two thiol groups. It is known for its ability to form coordination polymers with metals and has applications in water treatment.
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(N-phenylacetamide): This compound contains a thiadiazole ring with disulfide linkages and phenylacetamide moieties. It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[1-(4-ethoxyphenyl)ethanone]: This compound contains a thiadiazole ring with disulfide linkages and ethoxyphenyl moieties. It has been explored for its potential use in the development of new materials.
The uniqueness of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) lies in its specific structure, which allows for a wide range of chemical reactions and biological activities
Properties
Molecular Formula |
C18H14N2O4S3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[5-[carboxy(phenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C18H14N2O4S3/c21-15(22)13(11-7-3-1-4-8-11)25-17-19-20-18(27-17)26-14(16(23)24)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24) |
InChI Key |
PNNFTBXFFZGNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NN=C(S2)SC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15121457.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15121459.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121465.png)
![4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121471.png)
![3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B15121480.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B15121486.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15121487.png)
![6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B15121492.png)

![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15121508.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121515.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B15121519.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine](/img/structure/B15121539.png)
![3-(2-Bromophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B15121545.png)
